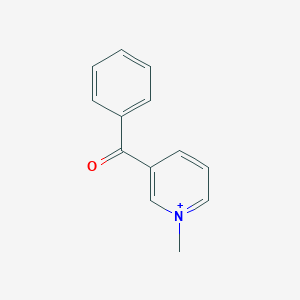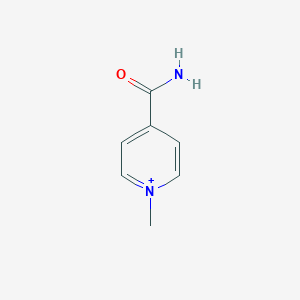
Pyridinium, 4-(aminocarbonyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-(aminocarbonyl)-1-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a heterocyclic compound that contains a pyridine ring and an aminocarbonyl group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of pyridinium, 4-(aminocarbonyl)-1-methyl- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to a decrease in the activity of these enzymes. This, in turn, can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain metabolites. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridinium, 4-(aminocarbonyl)-1-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on pyridinium, 4-(aminocarbonyl)-1-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for use in humans.
Synthesemethoden
Pyridinium, 4-(aminocarbonyl)-1-methyl- can be synthesized using various methods. One of the most common methods is the reaction of pyridine-4-carboxylic acid with methyl isocyanate. This reaction results in the formation of the desired compound, which can be purified using different techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-(aminocarbonyl)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a precursor for the synthesis of other heterocyclic compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
45791-94-4 |
|---|---|
Produktname |
Pyridinium, 4-(aminocarbonyl)-1-methyl- |
Molekularformel |
C7H9N2O+ |
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
InChI-Schlüssel |
BCTLSNNPGPZRTC-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



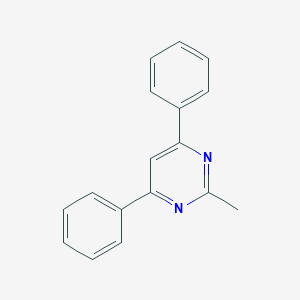
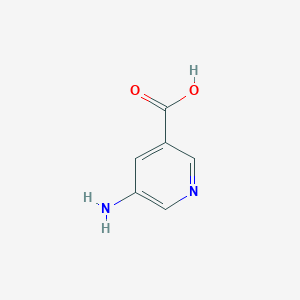
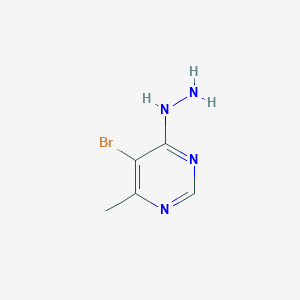
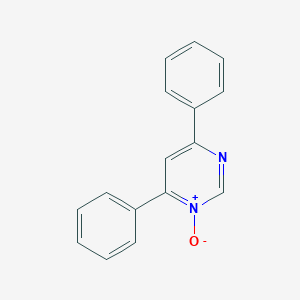
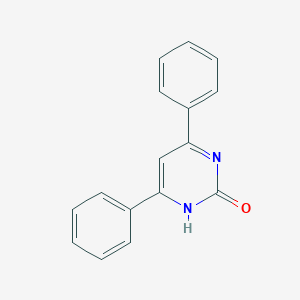
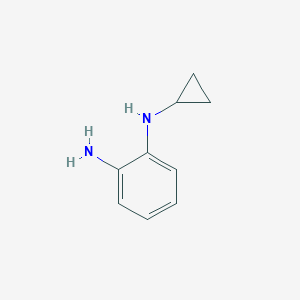

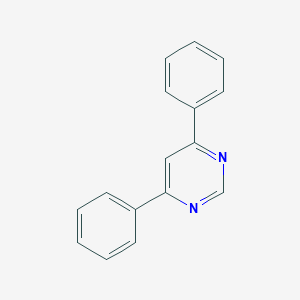
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)


